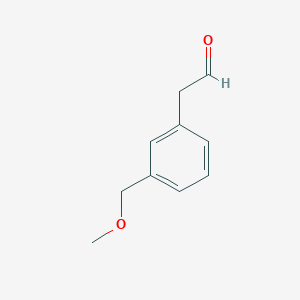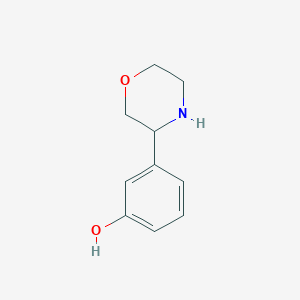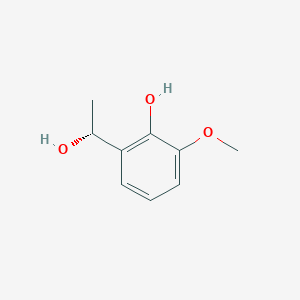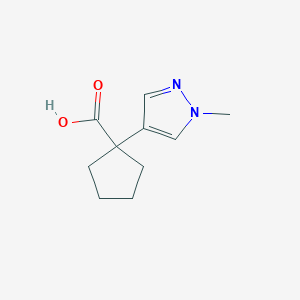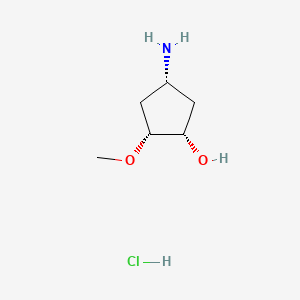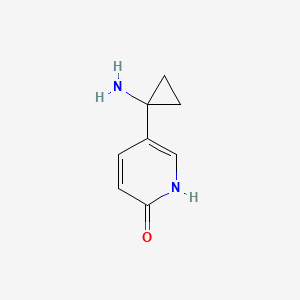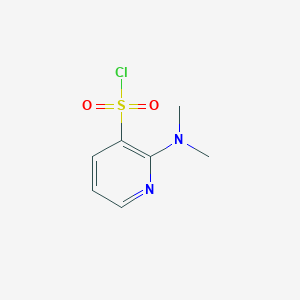
1-Allyl-2,4,5-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C9H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an allyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorobromobenzene with allyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2,4,5-trifluorobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under specific conditions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typically requires strong electrophiles such as bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Often involves the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products:
Substituted Derivatives: Various substituted benzene derivatives depending on the nucleophile used.
Epoxides and Saturated Hydrocarbons: Products of oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Allyl-2,4,5-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-2,4,5-trifluorobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound more susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation and Reduction: The allyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Allyl-2,4,5-trifluorobenzene can be compared with other similar compounds such as:
1-Allyl-2,4,5-trimethylbenzene: Similar structure but with methyl groups instead of fluorine atoms, leading to different reactivity and applications.
1-Allyl-2,4,5-trichlorobenzene: Chlorine atoms instead of fluorine, resulting in different chemical properties and reactivity.
1-Allyl-2,4,5-trifluorophenol: Hydroxyl group instead of hydrogen, affecting its solubility and reactivity.
Properties
Molecular Formula |
C9H7F3 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-prop-2-enylbenzene |
InChI |
InChI=1S/C9H7F3/c1-2-3-6-4-8(11)9(12)5-7(6)10/h2,4-5H,1,3H2 |
InChI Key |
QLCMQJLKFJPPIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


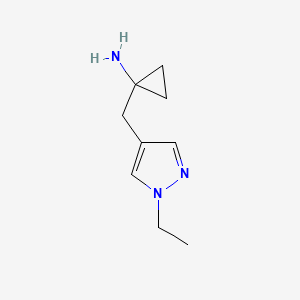
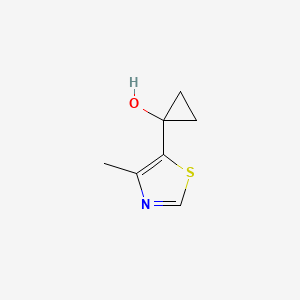
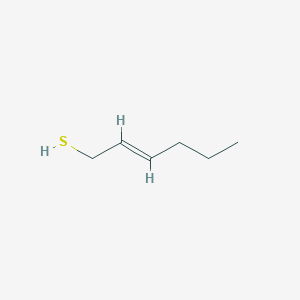
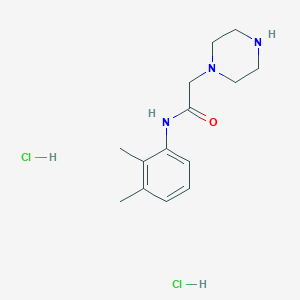
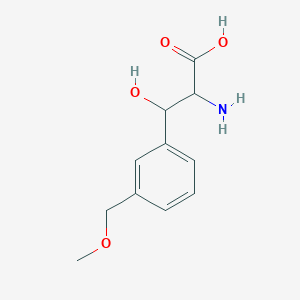
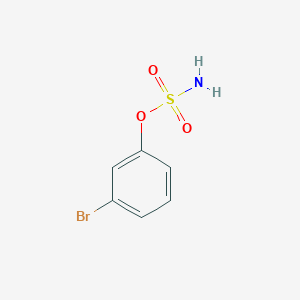
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
